molecular formula C18H26O2 B1620377 p-Tolyl undec-10-enoate CAS No. 67874-76-4

p-Tolyl undec-10-enoate

Cat. No.: B1620377
CAS No.: 67874-76-4
M. Wt: 274.4 g/mol
InChI Key: JBSXTRRQRUQNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Tolyl undec-10-enoate, also known as p-Cresyl 10-undecylenate, is an organic compound with the molecular formula C18H26O2. This ester is derived from 10-undecenoic acid and 4-methylphenol (p-cresol). It is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, 4-methylphenyl ester typically involves the esterification of 10-undecenoic acid with 4-methylphenol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The use of solid acid catalysts like ion-exchange resins can enhance the efficiency and yield of the esterification process. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: p-Tolyl undec-10-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

p-Tolyl undec-10-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-undecenoic acid, 4-methylphenyl ester in antimicrobial applications involves the disruption of microbial cell membranes. The ester interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. This compound targets the cell wall and plasma membrane of microorganisms, contributing to its antimicrobial efficacy .

Comparison with Similar Compounds

  • 10-Undecenoic acid methyl ester
  • 10-Undecenoic acid ethyl ester
  • 10-Undecenoic acid butyl ester

Comparison: p-Tolyl undec-10-enoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. Compared to other esters of 10-undecenoic acid, the 4-methylphenyl ester exhibits enhanced antimicrobial activity and stability .

Properties

CAS No.

67874-76-4

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(4-methylphenyl) undec-10-enoate

InChI

InChI=1S/C18H26O2/c1-3-4-5-6-7-8-9-10-11-18(19)20-17-14-12-16(2)13-15-17/h3,12-15H,1,4-11H2,2H3

InChI Key

JBSXTRRQRUQNQG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)CCCCCCCCC=C

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CCCCCCCCC=C

67874-76-4

Origin of Product

United States

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